Product packaging for 3,9-Dioxaspiro[5.5]undecane(Cat. No.:CAS No. 180-47-2)

3,9-Dioxaspiro[5.5]undecane

Cat. No.: B11920594
CAS No.: 180-47-2
M. Wt: 156.22 g/mol
InChI Key: SCLYXAQXEWLFNE-UHFFFAOYSA-N
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Description

3,9-Dioxaspiro[5.5]undecane is an organic compound with the molecular formula C9H16O2, characterized by a spirocyclic structure incorporating two oxygen atoms . This structure is part of a broader class of dioxaspiro[5.5]undecane compounds which are of significant interest in various chemical research fields, from material science to the development of biologically active molecules. While the specific biological activity and research applications of the 3,9-isomer are not fully detailed in the literature, closely related analogues demonstrate the potential of this chemical scaffold. For instance, the 1,7-dioxaspiro[5.5]undecane isomer is a well-studied sex pheromone used for olive fruit fly ( Dacus oleae ) population control, highlighting the relevance of this structural motif in semiochemistry and the development of eco-friendly pest management solutions . Other spirocyclic compounds, such as 1,9-diazaspiro[5.5]undecanes, have been extensively investigated for their medicinal chemistry applications, including the treatment of obesity, pain, and immune disorders . Furthermore, dioxaspiro[5.5]undecane derivatives serve as key synthetic intermediates and have been incorporated into more complex molecular architectures, such as benzimidazole-coupled compounds studied for their crystal structure and thermodynamic properties . Researchers may find this compound a valuable building block for exploring novel spirocyclic compounds in agrochemistry, pharmaceutical development, and materials science. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B11920594 3,9-Dioxaspiro[5.5]undecane CAS No. 180-47-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

180-47-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,9-dioxaspiro[5.5]undecane

InChI

InChI=1S/C9H16O2/c1-5-10-6-2-9(1)3-7-11-8-4-9/h1-8H2

InChI Key

SCLYXAQXEWLFNE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CCOCC2

Origin of Product

United States

Synthetic Methodologies and Strategies for 3,9 Dioxaspiro 5.5 Undecane and Its Derivatives

Foundational Synthetic Routes to the Spiro[5.5]undecane Core

The construction of the spiro[5.5]undecane core, the fundamental skeleton of 3,9-dioxaspiro[5.5]undecane, relies on several key synthetic strategies. These foundational routes are designed to efficiently assemble the characteristic spirocyclic system.

Cyclization Reactions for Spiroketal Formation

The most common and direct method for forming the this compound structure is through the acid-catalyzed cyclization of a dihydroxy ketone precursor. This intramolecular reaction involves the sequential formation of two cyclic ether rings around a central spiro atom. The process is typically driven to completion by the removal of water, often using a Dean-Stark apparatus. banglajol.infomdpi.com However, a significant challenge in this approach is controlling the stereochemistry at the spirocenter, as acidic conditions can lead to equilibration and the formation of a mixture of diastereomers, favoring the thermodynamically most stable product. acs.org

Alternative cyclization strategies have been developed to overcome the limitations of direct acid catalysis. For instance, oxidative cyclization of a pendant hydroxyl group onto a pre-formed pyran ring offers a milder route to spiroketals. researchgate.net While traditional methods for this transformation have relied on toxic reagents like lead(IV) tetraacetate or mercuric oxide, recent advancements have introduced photochemical approaches using iodine monochloride and sodium acetate, providing a high-yielding and less hazardous alternative. researchgate.net Metal-catalyzed cyclizations, using catalysts based on gold, palladium, or mercury, have also proven effective for constructing spiroketals from alkyne diols and triols. benthamdirect.comlookchem.comdntb.gov.ua Gold(I) catalysts, in particular, have been shown to facilitate the rapid and high-yielding cyclization of monopropargylic triols to form unsaturated spiroketals. lookchem.com

Multicomponent Reaction Approaches to Spiro[5.5]undecane Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures, including spiro[5.5]undecane scaffolds. nih.gov These reactions combine three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants. MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

A notable example is the three-component cyclocondensation of an aromatic aldehyde, Meldrum's acid, and urea (B33335) or thiourea, catalyzed by stannous chloride dihydrate under solvent-free conditions, to produce spiro-fused heterocycles. Similarly, Lewis acid-catalyzed three-component reactions of isatin (B1672199) and two different 1,3-dicarbonyl compounds can afford spirooxindole derivatives with high efficiency. nih.gov The choice of catalyst and reaction conditions can be crucial; for instance, SnCl4 has been used to promote the reaction between N-methylisatin, 1,3-cyclohexanedione, and 4-hydroxy-6-methyl-2-pyrone (B586867) to yield spirooxindole pyranochromenedione derivatives. nih.gov

Biocatalysis has also been applied to MCRs for spiro[5.5]undecane synthesis. For example, D-aminoacylase has been shown to catalyze a [5+1] double Michael addition to create (hetero)spiro[5.5]undecane derivatives, often with high stereoselectivity, yielding predominantly the cis isomers. researchgate.net

Stereoselective and Asymmetric Synthesis Pathways for Enantiomeric Dioxaspiro[5.5]undecanes

The biological activity of this compound derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods to access enantiomerically pure forms of these compounds is of paramount importance.

One successful strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the key bond-forming reactions. Chiral phosphoric acids, for example, have been employed as organocatalysts in asymmetric spiroketalization reactions. acs.org Mechanistic studies of these reactions, including kinetic and computational analyses, have helped to elucidate the origins of enantioselectivity, suggesting a concerted mechanism with a short-lived polar transition state. acs.org

Another approach utilizes enantiomerically pure starting materials derived from the chiral pool or obtained through asymmetric synthesis. For instance, the asymmetric synthesis of C(2)-symmetric 3-methylenepentane-1,5-diols via double allylboration can provide precursors for the rapid construction of C(2)-symmetric spiroketals. nih.gov Similarly, enantiomerically pure homopropargylic alcohols, obtained from the lithium acetylide opening of enantiomerically pure epoxides, can be used to construct the two ring components of the spiroketal individually, leading to the synthesis of specific enantiomers of 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes. acs.org

The Prins cyclization has also been adapted for the stereoselective synthesis of spiroketals. tandfonline.com A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives by coupling aldehydes with a suitably functionalized amine. acs.org This represents the first synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization. acs.org

Functionalization Strategies on the this compound Skeleton

Once the this compound core is assembled, further functionalization is often necessary to access a wider range of derivatives with diverse properties. These strategies typically involve the introduction or modification of substituents on the spiroketal rings.

Allylic functionalization of unsaturated spiroketals provides a versatile entry point for introducing new functional groups. For example, allylic bromination of 1,7-dioxaspiro[5.5]undec-4-ene derivatives, followed by nucleophilic substitution, allows for the introduction of hydroxyl groups and other functionalities at the allylic position. lookchem.com Allylic oxidation is another common strategy, though it can sometimes be challenging on the 1,7-dioxaspiro[5.5]undecane ring system. acs.org

Epoxidation of unsaturated spiroketals, followed by ring-opening reactions, offers a powerful method for introducing substituents in a stereocontrolled manner. acs.org The stereoselectivity of the epoxidation can be influenced by existing functional groups on the spiroketal, and the subsequent ring-opening with various nucleophiles can lead to a range of functionalized products. For example, a base-induced rearrangement of an epoxyspiroacetal has been used as a key step in a stereocontrolled functionalization of the 1,7-dioxaspiro[5.5]undecane ring system. acs.org

Other functionalization approaches include the use of organometallic reagents to add substituents to the spiroketal core and the modification of existing functional groups, such as the conversion of esters to amides or the reduction of ketones to alcohols. The choice of functionalization strategy depends on the desired target molecule and the reactivity of the spiroketal starting material.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the synthetic transformations used to prepare and functionalize 3,9-dioxaspiro[5.5]undecanes is crucial for optimizing reaction conditions and controlling product outcomes. A variety of experimental and computational techniques have been employed to probe these reaction pathways.

Density Functional Theory (DFT) calculations have been particularly valuable for elucidating the mechanisms of metal-catalyzed spiroketalization reactions. benthamdirect.comingentaconnect.combenthamdirect.com For example, DFT studies on the gold(I)-catalyzed spiroketalization of propargyl acetonide have revealed a stepwise mechanism involving the formation of a vinyl gold intermediate, followed by isomerization to an oxocarbenium ion and subsequent cyclization. benthamdirect.comingentaconnect.com These calculations have also provided insights into the role of protecting groups in controlling regioselectivity. benthamdirect.comingentaconnect.com Similarly, DFT has been used to investigate the formation of tricyclic bis-spiroketals from diyne diols, revealing a pathway involving the formation of pyranyl enol ether and bis-enol ether intermediates. benthamdirect.com

Kinetic studies, such as Hammett analysis, have been used to probe the electronic demands of transition states in catalyzed reactions. acs.org For instance, in the chiral phosphoric acid-catalyzed spiroketalization, a large negative ρ value from a Hammett plot indicated the accumulation of positive charge in the transition state. acs.org Isotope labeling studies have also provided valuable mechanistic information. The use of deuterium-labeled cyclic enol ethers in the chiral phosphoric acid-catalyzed reaction ruled out the involvement of long-lived oxocarbenium intermediates and supported a concerted protonation/nucleophile addition mechanism. acs.org

These mechanistic investigations not only deepen our fundamental understanding of these important reactions but also provide a rational basis for the design of new and improved synthetic methods for accessing this compound and its derivatives.

Conformational Analysis and Stereochemical Principles of Spiro 5.5 Undecane Systems

Theoretical Frameworks for Conformational Preferences in Dioxaspiro[5.5]undecanes

Stereoelectronic effects, which involve the interplay between the spatial arrangement of atoms and the distribution of electrons, are paramount in determining the conformational preferences of dioxaspiro[5.5]undecanes. numberanalytics.com A key stereoelectronic interaction in these systems is the anomeric effect. chemenu.com The anomeric effect is generally defined as the preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygen atoms) in a pyranose ring to occupy an axial position rather than the sterically less hindered equatorial position. This effect is attributed to a stabilizing interaction between a lone pair of electrons on one of the ring oxygen atoms and the antibonding (σ*) orbital of the C-O bond of the other ring. nih.gov

In spiroketals like 3,9-Dioxaspiro[5.5]undecane, both an endo-anomeric effect (involving the lone pair of one ring's oxygen and the C-O bond of the other ring) and an exo-anomeric effect (involving the lone pair of a ring oxygen and the C-O bond within the same ring) can be at play. cdnsciencepub.comresearchgate.net The stability gained from these effects can be significant, often overriding steric considerations that would typically favor equatorial positioning of substituents. For instance, in 1,7-dioxaspiro[5.5]undecane, a related compound, the conformation where both oxygen atoms have a lone pair antiperiplanar to a C-O bond is the most stable, a preference driven by the anomeric effect. ulaval.cae-tarjome.com The magnitude of the anomeric effect can be substantial, with estimates around 1.4 kcal/mol. cdnsciencepub.comulaval.ca This electronic stabilization favors specific chair conformations in the individual rings.

The six-membered rings in spiro[5.5]undecane systems, including this compound, can theoretically adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for a simple cyclohexane (B81311) ring due to minimized torsional and steric strain.

The relative orientation of the two rings is also a critical factor. For example, in derivatives of 1,5-oxazaspiro[5.5]undecane, the spatial arrangement of the three planes of the rings is rigid, with specific angles between them. nih.gov The conformational preferences are a result of a complex interplay between the inherent stability of the chair conformation and the powerful influence of stereoelectronic effects like the anomeric effect.

Influence of Stereoelectronic Effects, including the Anomeric Effect

Spectroscopic Elucidation of Conformational Dynamics

Spectroscopic techniques are indispensable tools for investigating the three-dimensional structure and dynamic behavior of molecules in solution. For this compound and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus in a molecule. rsc.org In the context of conformational analysis, NMR can distinguish between axial and equatorial protons and carbons due to their different magnetic shielding environments. For instance, in chair conformations, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

The stereochemistry of various spiro-1,3-dioxane derivatives has been successfully elucidated using a combination of 1D and 2D NMR techniques, including ¹H NMR, ¹³C NMR, DEPT, ¹H-¹H COSY, HSQC, and HMBC. researchgate.net For example, in 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, the six-line ¹³C-NMR spectrum was consistent with a structure possessing a C2-axis of symmetry, indicating a specific, stable conformation. clockss.org The chemical shifts of the carbon atoms in the spiro[5.5]undecane skeleton can be assigned by comparison with known data for related compounds like 1,7-dioxaspiro[5.5]undecane and the parent spiro[5.5]undecane. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Data for Dioxaspiro[5.5]undecane Derivatives

Compound Nucleus Chemical Shift (ppm)
(±)-1,7-Dioxaspiro[5.5]undecane ¹H 3.72–3.65 (m, 2H), 3.63–3.56 (m, 2H), 1.87–1.76 (m, 2H), 1.64–1.47 (m, 8H), 1.43 (td, J = 13.3, 4.2 Hz, 2H)
¹³C 95.0, 60.3, 35.7, 25.3, 18.5
3,9-Dimethyl-3,9-bis(methoxycarbonylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane ¹H 1.52 (s, 6H, 3(9)-CH₃), 2.76 (s, 4H, 3(9)-CH₂-CO-), 3.69 (s, 6H, 3(9)-CH₂-COOCH₃), 3.71-3.81 (overlapped peaks, 8H, 1(11)-CH₂-, 5(7)-CH₂-)
¹³C 21.5 (3(9)-CH₃), 32.4 (C⁶), 42.1 (3(9)-CH₂-), 51.7 (3(9)-CH₂COOCH₃), 63.8 (C¹, C⁵, C⁷, C¹¹), 98.1 (C³, C⁹), 169.6 (3(9)-COO-)

Data sourced from literature reports. nih.govmdpi.com

Molecules are not static; they undergo various dynamic processes, such as ring flipping or rotation around single bonds. Variable temperature (VT) NMR is a powerful technique to study these conformational changes. mdpi.com By recording NMR spectra at different temperatures, it is possible to "freeze out" certain conformations at low temperatures or observe the averaging of signals at higher temperatures as the rate of conformational exchange increases.

VT-NMR experiments have been instrumental in investigating the configurational and conformational behavior of 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, revealing their axial chirality. mdpi.com In some cases, dynamic effects in the NMR spectra, such as signal splitting, can be observed over a temperature range of 25–60°C, providing insights into the energy barriers of conformational exchange. The study of flexible, semi-flexible, and anancomeric (conformationally biased) structures has been aided by dynamic NMR experiments, which utilize the diastereotopicity of protons and carbon atoms to follow the interconversion between isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignments

Structural Characterization via X-ray Crystallography

While NMR spectroscopy provides invaluable information about the structure and dynamics in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, which allows for the calculation of the three-dimensional arrangement of atoms.

X-ray analysis of various dioxaspiro[5.5]undecane derivatives has consistently shown that the two six-membered rings adopt chair conformations. researchgate.net For instance, the crystal structure of rac-3,9-bis(2,6-difluorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane reveals that both 1,3-dioxane (B1201747) rings are in a chair conformation, with the aromatic substituents in equatorial positions. researchgate.net Similarly, in other substituted 2,4,8,10-tetraoxaspiro[5.5]undecanes, the two heterocycles passing through the central spiro carbon atom both adopt chair conformations. researchgate.net

In some cases, disorder in the crystal structure can be observed, where certain atoms occupy multiple positions. For example, in the crystal structure of one polyfunctionalized spiro[5.5]undecane, atoms in the 1,3-dioxane ring were found to be disordered over two positions. rsc.org

Table 2: Selected Crystallographic Data for Dioxaspiro[5.5]undecane Derivatives

Compound Crystal System Space Group Key Structural Features
rac-3,9-bis(2,6-difluorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Monoclinic C2/c Both 1,3-dioxane rings in chair conformation; aromatic rings in equatorial positions. researchgate.net
C₂₅H₂₄F₂O₆ Triclinic P-1 -
C₂₅H₂₂O₉ Monoclinic P2(1)/c Disordered atoms in the 1,3-dioxane and cyclohexanone (B45756) rings. rsc.org
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Orthorhombic Pna21 1,3-dioxane ring in a distorted envelope conformation; cyclohexane ring in a chair conformation. researchgate.net
3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Triclinic P-1 1,3-dioxane ring in a distorted envelope conformation; cyclohexane ring in a chair conformation. researchgate.net

Data compiled from various crystallographic studies. researchgate.netresearchgate.netresearchgate.netrsc.org

Chirality in Dioxaspiro[5.5]undecane Frameworks

The parent compound, this compound, is an achiral molecule. Its structure possesses a C₂ axis of symmetry passing through the spiro carbon (C5) and bisecting the C1-C2 and C7-C8 bonds, as well as a plane of symmetry (σ) that contains the spiro carbon and atoms C2, C4, C8, and C10. The presence of these symmetry elements renders the molecule superimposable on its mirror image. However, the introduction of substituents onto the bicyclic framework can disrupt this symmetry, giving rise to chirality. The rigid, conformationally locked nature of the spiroketal core, enforced by the double anomeric effect, makes this system a classic subject for the study of stereochemical principles, particularly axial and helical chirality.

Axial chirality arises in molecules that lack a traditional stereocenter but possess an axis of chirality, around which a set of substituents is arranged in a specific spatial orientation that is not superimposable on its mirror image. In the this compound system, the two six-membered rings are oriented approximately perpendicular to one another. This fixed spatial arrangement is the foundation for axial chirality when appropriate substitution patterns are present.

Chirality is induced when substitution breaks all existing planes of symmetry and centers of inversion within the molecule. For instance, a single substituent placed at a position such as C2 or C8 is sufficient to render the entire molecule chiral. The substituent breaks the C₂ symmetry axis that exists in the unsubstituted parent compound. The resulting molecule and its mirror image are non-superimposable enantiomers. The designation of configuration for these axially chiral molecules follows the Cahn-Ingold-Prelog (CIP) priority rules, where the axis is viewed end-on and the priority of the "front" groups versus the "back" groups determines the (aR) or (aS) descriptor.

The stereochemical outcome of reactions forming these substituted spiroketals is heavily influenced by thermodynamic and kinetic factors, with the anomeric effect playing a dominant role in stabilizing the preferred conformation. This often leads to high diastereoselectivity, where one diastereomer is formed in significant excess over others.

Table 1: Effect of Substitution on the Chirality of the this compound Framework

Substitution Pattern (Example)Resulting ChiralityKey Symmetry Elements Lost/Retained
UnsubstitutedAchiralPossesses a C₂ axis and a plane of symmetry (σ).
Monosubstitution (e.g., 2-methyl)ChiralThe C₂ axis and the plane of symmetry are lost.
Disubstitution (e.g., 2,8-dimethyl)Chiral (meso possible)If substituents are identical and cis (e.g., 2R,8S), a C₂ axis may be present, resulting in a meso compound. If trans (e.g., 2R,8R), the molecule is chiral.
Disubstitution (e.g., 1,7-dimethyl)ChiralThe substituents lie off the primary symmetry elements, ensuring the loss of both the C₂ axis and the plane of symmetry.

While axial chirality describes the stereochemistry of a single spiroketal unit, helical chirality emerges as a higher-order stereochemical feature in oligomeric or polymeric chains composed of repeating spiroketal units. This phenomenon is particularly relevant in the study of natural products, where long-chain polyethers often adopt well-defined helical conformations.

The formation of a helical structure is a direct consequence of the fixed and rigid geometry of the individual this compound monomers. The double anomeric effect locks each spiroketal unit into a specific chair-chair conformation. When these chiral, rigid units are linked together, the bond angles and torsional constraints of the backbone force the entire polymer chain to twist in a specific direction, forming a helix.

The direction of this twist, known as helicity, is determined by the absolute configuration of the constituent monomeric units. A polymer composed exclusively of monomers with one enantiomeric configuration will form a helix with a specific handedness. This is typically designated as a P-helix (plus) for a right-handed twist or an M-helix (minus) for a left-handed twist. A polymer formed from the opposite enantiomer will adopt a helix of the opposite handedness. The specific helical conformation is critical for the biological function of many natural polyspiroketals, as it creates a precisely shaped cavity or surface for molecular recognition, such as ion binding in ionophores. The helicity of these arrangements is experimentally investigated and confirmed using techniques such as X-ray crystallography and circular dichroism (CD) spectroscopy, which is highly sensitive to the chiral, helical nature of the molecular backbone.

Table 2: Relationship Between Monomer Configuration and Polymer Helicity in Polyspiroketals

Monomer StereochemistryResulting Polymer HelicityDescription
Homochiral (e.g., all-(R)-monomers)Unidirectional (e.g., P-helix)The uniform configuration of each monomer unit propagates a consistent twist along the polymer chain, resulting in a well-defined right-handed helix.
Homochiral (e.g., all-(S)-monomers)Unidirectional (e.g., M-helix)The opposite monomer configuration results in a helix with the opposite handedness (left-handed).
Racemic Mixture (50% R, 50% S)Achiral / DisorderedA random copolymerization of enantiomers typically leads to an atactic polymer that lacks a persistent helical structure and is therefore achiral overall.
Atactic (random sequence of R and S)DisorderedThe chain lacks the long-range order necessary to form a stable, uniform helix. Local helical turns may exist but do not persist.

Polymerization Chemistry and Materials Science Research

Ring-Opening Polymerization (ROP) of Spiro-Ortho Carbonate Monomers

Ring-opening polymerization (ROP) is a type of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, incorporating it into the growing chain. wikipedia.org This method is particularly advantageous for producing polymers with functional groups like ethers, esters, and carbonates directly within the polymer backbone. wikipedia.org Spiro-ortho carbonates (SOCs) and spiro orthoesters are prominent classes of monomers that undergo ROP. wikipedia.orgtaylorfrancis.com The polymerization of these monomers is notable because it often results in less shrinkage compared to other polymerization types. taylorfrancis.comtaylorfrancis.com In some cases, particularly with crystalline monomers, volume expansion can occur. researchgate.net

Radical Ring-Opening Polymerization (R-ROP) Mechanisms and Efficiency

Radical ring-opening polymerization (R-ROP) presents an innovative method for synthesizing functional polyesters. mdpi.com The mechanism involves the addition of a radical species to a carbon-carbon double bond in the monomer, which then generates a carbon-centered radical. mdpi.com This is followed by a ring-opening reaction that cleaves a carbon-carbon or carbon-heteroatom bond, creating a new radical that continues the polymerization process. mdpi.com

A key feature of certain spiro-ortho carbonates is their ability to undergo a double ring-opening during polymerization. nih.gov This process, where two bonds are broken for every new bond formed, can lead to a significant expansion in volume. nih.gov This expansion is highly desirable in applications where dimensional stability is critical, such as in dental composites, as it can counteract the inherent shrinkage of conventional methacrylate (B99206) monomers. nih.gov The efficiency of R-ROP is dependent on the monomer structure, with ongoing research focused on designing new oxaspiro compounds with enhanced reactivity and ring-opening efficiencies. nih.gov

Key Research Findings in Radical Ring-Opening Polymerization:

Monomer Type Polymerization Characteristic Application Significance
Spiro-ortho carbonates Double ring-opening with volume expansion nih.gov Counteracts shrinkage in dental composites nih.gov
Cyclic ketene (B1206846) acetals Produces functional polyesters mdpi.com Creates polymers with backbone ester groups mdpi.com

Cationic Ring-Opening Polymerization (C-ROP) Pathways

Cationic ring-opening polymerization (C-ROP) is another significant pathway for the polymerization of spiro-ortho carbonates and related cyclic ethers. korea.ac.krresearchgate.net This process is typically initiated by acids, such as Brønsted or Lewis acids, which protonate or coordinate to an oxygen atom in the monomer, activating it for nucleophilic attack by another monomer or a growing polymer chain. researchgate.net

The polymerization can proceed through two main mechanisms: an active chain end mechanism, where the growing polymer chain carries the positive charge, or an activated monomer mechanism, where the monomer is activated by the initiator before adding to a neutral polymer chain. researchgate.net In some systems, both mechanisms can operate simultaneously. researchgate.net The specific pathway and the resulting polymer structure can be influenced by the monomer structure, the type of initiator used, and the reaction conditions. acs.orgresearchgate.net For instance, the cationic polymerization of certain spiro-orthocarbonates can lead to the formation of poly(ether-carbonate)s. researchgate.net

Hybrid Polymerization Systems Involving Spiroketal Monomers

Hybrid polymerization systems combine different types of polymerization mechanisms or monomers to create materials with a unique combination of properties. stahl.com These systems can involve blending polymers with inorganic or other organic materials. stahl.com Spiroketal monomers, including derivatives of 3,9-Dioxaspiro[5.5]undecane, are valuable components in such systems. mdpi.com

One approach involves creating hybrid polymers by combining siloxane polymers with organic monomers. mdpi.com Siloxane macromers, which are silicon-containing species with a polymerizable functional group, can be copolymerized with other monomers to create materials that balance properties like gas permeability and structural integrity. mdpi.com Another strategy involves the synthesis of hybrid monomer systems that can undergo simultaneous cationic and free-radical photopolymerization. For example, a monomer containing both epoxide and methacrylate functional groups can be used to create interpenetrating polymer networks with reduced oxygen inhibition at the surface during curing. acs.org These hybrid systems allow for the creation of new materials with tailored performance characteristics for a wide range of applications. stahl.com

Copolymerization Studies with 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane and Related Spiroacetals

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a versatile comonomer used in the synthesis of various copolymers. wikipedia.org It can be copolymerized with monomers like N,N-dimethylacrylamide and 2-hydroxyethyl methacrylate through radical polymerization to form "smart" polymers. lew.roresearchgate.net These copolymers exhibit properties such as gel formation, amphiphilicity, and pH sensitivity. lew.ro The incorporation of the spiroacetal moiety from DVTOSU can also impart biodegradability and biocompatibility to the resulting polymer network. lew.roresearchgate.net

Studies have shown that DVTOSU can act as a cross-linking agent. alkalisci.com For instance, in the radical emulsion copolymerization of 2-hydroxyethyl methacrylate, the addition of DVTOSU leads to an increase in the hydrodynamic diameter of the polymer particles, indicating cross-linking. researchgate.net The tetraoxaspiro ring of DVTOSU typically remains intact during the polymerization process, allowing the resulting copolymeric network to degrade in an acidic medium, a desirable feature for applications like drug delivery systems. researchgate.net

Design and Synthesis of Functional Polymeric Systems Utilizing Spiroacetal Moieties

The incorporation of spiroacetal moieties into polymer backbones is a strategic approach to developing functional materials with enhanced properties. acs.orgresearchgate.net These semispiro polymers often exhibit good oxidative and thermal stability. acs.org The synthesis of such polymers can be achieved through various methods, including the condensation of 3,9-bischloromethyl-2,4,8,10-tetraoxaspiro[5.5]undecane with sodium sulfide (B99878) to create a thermoplastic polymer with a balance of flexibility and strength. acs.org

Another approach involves the copolymerization of monomers containing spiroacetal units with other functional monomers. For example, copolymers of itaconic anhydride (B1165640) and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane have been synthesized. researchgate.nettandfonline.com These copolymers possess pendant functional groups that can be further modified, making them suitable for applications such as linking bioactive compounds. researchgate.net The presence of the spiroacetal moiety contributes to network formation, biodegradability, and stimuli-responsive behavior. researchgate.nettandfonline.com

Examples of Functional Polymers from Spiroacetal Monomers:

Spiroacetal Monomer Copolymer System Resulting Polymer Properties Potential Applications
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane with N,N-dimethylacrylamide Gel formation, amphiphilicity, pH sensitivity lew.ro "Smart" polymers, drug delivery lew.ro
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane with 2-hydroxyethyl methacrylate Cross-linked network, acid degradability researchgate.net Biomaterials, drug delivery systems researchgate.net
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane with Itaconic Anhydride Pendant functional groups, biodegradability, stimuli-responsive researchgate.nettandfonline.com Linking bioactive compounds, drug delivery researchgate.nettandfonline.com

Incorporation of Spiroketal Units for Volume Change Management in Polymerization

A significant challenge in polymerization is the volumetric shrinkage that occurs as monomers are converted into a denser polymer structure. mdpi.com This shrinkage can lead to internal stress, micro-cracking, and poor adhesion in the final product. Expanding monomers, such as spiro-ortho carbonates, offer a solution to this problem. wikipedia.org

The mechanism behind the expansion involves a ring-opening process where the densely packed cyclic monomer is converted into a more open, linear polymer structure. mdpi.com Specifically, the cleavage of two covalent bonds during the double ring-opening of a spiro-ortho carbonate monomer counteracts the shrinkage that typically occurs when a new covalent bond is formed between monomers. mdpi.com This can result in a net zero or even a positive volume change during polymerization. taylorfrancis.com The ability to control volume change by incorporating spiroketal units makes these monomers highly valuable for applications requiring high precision and dimensional stability, such as dental fillings and precision castings. wikipedia.org

Development of Cross-linked Polymeric Networks

The development of advanced polymeric materials often utilizes cross-linking agents to create three-dimensional networks, which enhance mechanical, thermal, and chemical properties. A key monomer in this field is 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane , a derivative of this compound. scbt.com This compound acts as an acetal-type cross-linking comonomer, valued for its ability to form stable networks and introduce specific functionalities into polymers. sigmaaldrich.comsigmaaldrich.com Its spiroacetal groups can improve adhesive properties and provide sites for further chemical modifications. researchgate.net

Research has focused on the copolymerization of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane with various monomers through radical polymerization to create functional and "smart" polymers. researchgate.netlew.ro These copolymers are of interest for applications such as drug delivery devices, implants, and optical lenses. researchgate.net

One area of study involves the copolymerization with 2-hydroxyethyl methacrylate (PHEMA). researchgate.net The resulting PHEMA-U copolymer (where U represents the spiroacetal monomer) exhibits temperature-sensitive abilities and a single glass transition temperature (Tg). researchgate.net The incorporation of the hydrophobic spiroacetal moiety imparts a specific conformational configuration to the copolymer. researchgate.net Another significant development is the synthesis of an alternant copolymer with maleic anhydride . nih.gov This process allows for the precise placement of functional groups along the polymer backbone. nih.gov The resulting poly(maleic anhydride-co-3,9-divinyl-2,4,8,10-tetraoxaspiro [5.5] undecane) can be further functionalized, for instance, by opening the maleic anhydride ring with erythritol (B158007) to create a polymer with antioxidant properties and dual sensitivity to pH and temperature. nih.gov Similarly, copolymers with itaconic anhydride have been synthesized to create stimuli-sensitive polymer networks. tandfonline.com

These cross-linked networks are also instrumental in creating acid-degradable micelles for drug delivery applications. sigmaaldrich.com The acetal (B89532) linkages within the spiro structure can be hydrolyzed under acidic conditions, leading to the controlled disassembly of the network and release of an encapsulated agent.

Physicochemical Properties of Cross-linked Copolymers
Copolymer SystemMonomersPolymerization MethodKey Properties / ApplicationsSource
PHEMA-U2-hydroxyethyl methacrylate & 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecaneRadical PolymerizationTemperature-sensitive; single Tg; potential for implants, drug delivery. researchgate.net
Poly(maleic anhydride-co-U)Maleic anhydride & 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecaneRadical PolymerizationAlternant copolymer; pH/temperature sensitive (when functionalized); antioxidant properties. nih.gov
Poly(itaconic anhydride-co-U)Itaconic anhydride & 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecaneRadical PolymerizationStimuli-sensitive polymer network; biodegradability; gel formation capacity. tandfonline.com
Poly(N,N-dimethylacrylamide-co-U)N,N-dimethylacrylamide & 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecaneRadical Polymerization"Smart" polymer with pH sensitivity, good thermal stability, and film-forming ability. lew.ro

Controlled Release Systems in Materials Science through Encapsulation in Polymeric Matrices

The encapsulation of active compounds within polymeric matrices is a cornerstone of controlled release technology. This approach protects the active agent, enhances its stability, and allows for its slow, sustained release over an extended period. Research into dioxaspiro[5.5]undecane structures has led to the development of such systems, particularly for agricultural applications.

Specifically, the pheromone 1,7-dioxaspiro[5.5]undecane (DSU), an isomer of the title compound, has been successfully encapsulated in polymeric microspheres to control the population of the olive fruit fly, Bactrocera oleae. mdpi.comresearchgate.net Conventional delivery systems for this pheromone are often effective for only about two weeks. mdpi.com To extend this period, researchers have encapsulated DSU in poly(L-lactic acid) (PLLA) microparticles. mdpi.comdntb.gov.ua

The microparticles are typically prepared using an oil-in-water (o/w) emulsification method. mdpi.com In one study, PLLA was dissolved in dichloromethane, and DSU was added to the solution in concentrations of 5, 10, and 20% w/w. mdpi.com The resulting mixture was sonicated and processed to form microspheres. mdpi.com The successful incorporation of DSU was confirmed, with a high loading efficiency of over 85% for all formulations. researchgate.net

The release profile of DSU from these PLLA microparticles was found to be dependent on the initial concentration. researchgate.net While formulations with 5% and 10% DSU released their contents over one to two weeks, the microparticles containing 20% w/w DSU exhibited a prolonged, controlled release profile lasting four weeks, with 100% of the pheromone eventually released. researchgate.net This extended release is a significant improvement for pest management applications. researchgate.net Other biodegradable polymers, such as polycaprolactone (PCL), cellulose acetate , and polyhydroxybutyrate (PHB), have also been used to create electrospun nanofibers for the controlled release of 1,7-dioxaspiro[5.5]undecane. mdpi.comnih.gov In these systems, PCL-based fibers also demonstrated a release period lasting four weeks. mdpi.com

Controlled Release of 1,7-Dioxaspiro[5.5]undecane (DSU) from Polymeric Matrices
Polymeric MatrixFabrication MethodDSU Concentration (% w/w)Key FindingsSource
Poly(L-lactic acid) (PLLA)Oil-in-water emulsification5%Release lasted for 1 week. >85% loading efficiency. researchgate.net
Poly(L-lactic acid) (PLLA)Oil-in-water emulsification10%Release lasted for 2 weeks. >85% loading efficiency. researchgate.net
Poly(L-lactic acid) (PLLA)Oil-in-water emulsification20%Prolonged, controlled release over 4 weeks. researchgate.net
Polycaprolactone (PCL)ElectrospinningNot specifiedDSU release lasted 4 weeks. mdpi.com
Cellulose Acetate (CA)ElectrospinningNot specifiedDSU release lasted approximately 2 weeks. mdpi.com
Polyhydroxybutyrate (PHB)ElectrospinningNot specifiedDSU release lasted approximately 2 weeks. mdpi.com

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Energetics and Conformational Landscapes (DFT, MP2, Ab Initio)

Quantum chemical calculations are fundamental in exploring the potential energy surface of spiroketals, identifying stable conformers, and quantifying the energetic differences between them. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and other ab initio approaches are widely used for this purpose. researchgate.netresearchgate.net

DFT methods, particularly hybrid functionals like B3LYP and M06-2X, have proven effective for studying spiroketal systems, offering a good balance between computational cost and accuracy. researchgate.netresearchgate.net These calculations are crucial for understanding the conformational preferences in dioxaspiro[5.5]undecanes, which are heavily influenced by stereoelectronic interactions such as the anomeric effect. researchgate.netcdnsciencepub.com For instance, studies on the related 1,7-dioxaspiro[5.5]undecane system show that the conformer stabilized by two anomeric effects is significantly lower in energy than conformers with one or no anomeric effects. oregonstate.edu Calculations indicate that each anomeric stabilization is worth approximately 2.4 kcal/mol. oregonstate.edu

Ab initio methods, which are based on first principles without empirical parameterization, provide benchmark-quality data. researchgate.netstackexchange.com High-level calculations like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with Complete Basis Set (CBS) extrapolation are used to obtain highly accurate reference energies for different conformations. nih.gov For example, reference calculations on adenine (B156593) dimers have been performed using MP2/CBS corrected with CCSD(T) to benchmark other methods. nih.gov Similar high-level computations on 1,7-dioxaspiro[5.5]undecane hydrates involved geometry optimizations at the B3LYP-D3(BJ)/def2-TZVP level and single-point energy calculations at the MP2/aug-cc-pVTZ level to characterize the stability of different structures. rsc.org

These computational approaches consistently show that the most stable conformation for a 6,6-spiroketal like 3,9-dioxaspiro[5.5]undecane is the one where both ether oxygen atoms have their lone pairs oriented anti-periplanar to the adjacent C-O bond of the other ring, a configuration known as the double anomeric effect. oregonstate.edunih.gov This preference dictates the three-dimensional structure of the molecule.

Relative Energies of 1,7-Dioxaspiro[5.5]undecane Conformers

Calculations demonstrate the energetic stabilization provided by the anomeric effect in a representative dioxaspiro[5.5]undecane system. oregonstate.edu

ConformerNumber of Anomeric EffectsRelative Energy (kcal/mol)
Doubly Anomeric20.0
Single Anomeric12.4
No Anomeric Effect04.8

Molecular Dynamics Simulations for Spiroketal Systems

Molecular dynamics (MD) simulations use classical mechanics to model the movement of atoms and molecules over time. wikipedia.orglibretexts.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed picture of molecular motion and conformational dynamics. wikipedia.orgslideshare.net For spiroketal systems, MD is employed to explore the conformational landscape, study the flexibility of the ring systems, and understand how the molecule behaves in a solution or biological environment. libretexts.org

The simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms (bonded and non-bonded). wikipedia.orglibretexts.org Force fields like AMBER, CHARMM, and GROMOS are commonly used for biomolecular simulations and can be adapted for smaller molecules like dioxaspiro[5.5]undecanes. libretexts.org However, standard force fields may not always accurately capture the subtle stereoelectronic effects, such as the anomeric effect, that are critical in spiroketals. nih.gov Therefore, force field parameters often need to be refined using data from higher-level quantum mechanical calculations to ensure accuracy. frontiersin.org

MD simulations have been used to investigate the conformational preferences of spiroketals, confirming the stability of the doubly anomeric conformer predicted by quantum chemical calculations. oregonstate.edu These simulations can also reveal the pathways and energy barriers for the interconversion between different conformers, providing insights into the dynamic nature of the spiroketal framework. libretexts.orgdntb.gov.ua For example, studies on halogenated organic compounds highlight the importance of accurate parameterization to correctly model non-covalent interactions in MD simulations. frontiersin.org Furthermore, ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" using quantum mechanics (like DFT), can be used to study systems where bond breaking or formation occurs or where classical force fields are inadequate. rsc.org

Analysis of Intermolecular and Intramolecular Interactions within Dioxaspiro[5.5]undecanes

The structure and stability of this compound are governed by a network of intramolecular and intermolecular interactions.

Intramolecular Interactions: The most significant intramolecular interaction in spiroketals is the anomeric effect . cdnsciencepub.com This stereoelectronic effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer an axial orientation over the sterically less hindered equatorial orientation. oregonstate.edu In dioxaspiro[5.5]undecanes, this manifests as a preference for conformations where the C-O bonds of one ring are axial with respect to the other ring. cdnsciencepub.com This arrangement allows for a stabilizing hyperconjugation interaction, often described as an n→σ* donation from the lone pair of one oxygen atom into the antibonding orbital of the adjacent C-O bond. mdpi.comnih.gov The conformation that allows for two such interactions (the "double anomeric effect") is the most thermodynamically stable. oregonstate.edunih.gov The exo-anomeric effect , which relates to the rotation of the exocyclic C-O bond, also plays a role in fine-tuning the conformational preference. cdnsciencepub.comcdnsciencepub.com

Intermolecular Interactions: Dioxaspiro[5.5]undecanes can participate in various non-covalent intermolecular interactions, particularly when functional groups are present or when interacting with solvent molecules. Weak C-H···O hydrogen bonds are a common feature. nih.govresearchgate.net In studies of hydrated 1,7-dioxaspiro[5.5]undecane, computational analyses revealed that O-H···O hydrogen bonds between water and the spiroketal's oxygen atoms, as well as C-H···O interactions, are crucial for the stability of the hydrated clusters. rsc.org In substituted derivatives, other interactions like π-π stacking can occur if aromatic rings are present. researchgate.net Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these interactions, such as charge transfer and delocalization between orbitals, providing a deeper understanding of their nature and strength. researchgate.netmdpi.com For example, NBO analysis of a hydroxyphenylamino derivative of a spiroketal revealed strong n→π* charge transfer transitions contributing to its stability. mdpi.com

Key Interactions in Dioxaspiro[5.5]undecane Systems

Summary of dominant intramolecular and potential intermolecular interactions governing the structure and reactivity of dioxaspiro[5.5]undecanes and their derivatives.

Interaction TypeNatureSignificanceReferences
Anomeric Effect (Intramolecular)Stereoelectronic (n→σ*)Primary determinant of conformational stability. researchgate.netcdnsciencepub.comoregonstate.edunih.gov
Exo-Anomeric Effect (Intramolecular)StereoelectronicInfluences the orientation of substituents at the anomeric carbon. cdnsciencepub.comcdnsciencepub.com
Hydrogen Bonding (Intermolecular)Electrostatic (e.g., O-H···O, C-H···O)Important for solvation and crystal packing. rsc.orgnih.govresearchgate.net
π-π Stacking (Intermolecular)Dispersion/ElectrostaticOccurs in derivatives with aromatic substituents, influencing crystal structure. researchgate.net

Computational Prediction and Validation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic properties, which aids in the identification and structural confirmation of newly synthesized compounds. DFT calculations are widely used to compute Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comresearchgate.net

By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. mdpi.com Comparing this computed spectrum with the experimental one helps in assigning the observed absorption bands to specific vibrational modes of the molecule. mdpi.comresearchgate.net For example, in a study of a hydroxyphenylamino Meldrum's acid derivative, DFT/B3LYP calculations were used to simulate the vibrational spectrum, which showed good agreement with experimental data. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed within a DFT framework for this purpose. The predicted chemical shifts for different possible isomers or conformers can be compared with experimental data to determine the correct structure. cdnsciencepub.comcdnsciencepub.com For instance, the configuration and conformation of various 1,7-dioxaspiro[5.5]undecane derivatives were determined through ¹³C NMR analysis, with the assignments supported by the understanding of stereoelectronic effects derived from computational studies. cdnsciencepub.com Experimental NMR data for a diol derivative of 1,7-dioxaspiro[5.5]undecane has been fully assigned, providing a benchmark for computational validation. mdpi.com

The close agreement often found between computed and experimental spectra validates both the computational model and the experimentally determined structure. mdpi.comresearchgate.net

Experimental vs. Predicted Spectroscopic Data for a Spiroketal System

Comparison for a representative spiroketal, [3S,5S,6S*]-1,7-Dioxaspiro[5.5]undecane-3,5-diol, illustrating the utility of spectroscopic data in structural elucidation. mdpi.com While computational data for this specific molecule is not provided in the source, this experimental data serves as a benchmark for theoretical validation.

Data TypePositionExperimental Value (ppm or cm⁻¹)
¹³C-NMR (50 MHz, CDCl₃)C-6 (Spirocenter)95.7
C-571.5
C-264.3
C-361.9
C-860.8
C-4, C-9, C-10, C-1118.3, 24.9, 29.9, 35.6
IR (Nujol)O-H Stretch3610-3140 (broad)
C-O Stretch1101

Advanced Research Applications of Dioxaspiro 5.5 Undecane Derivatives

Structure-Activity Relationship (SAR) Studies for Chemical Probe Design

Chemical probes are small molecules designed to interact with high specificity and potency with a biological target, such as a protein, to elucidate its function. The 3,9-dioxaspiro[5.5]undecane scaffold is exceptionally well-suited for this purpose due to its conformational rigidity and the predictable spatial orientation of its substituents.

Structure-activity relationship (SAR) studies systematically modify a lead compound's structure to determine which molecular features are critical for its biological activity. For derivatives of this compound, key structural determinants for molecular recognition include the stereochemistry of the spirocenter, the nature and position of substituents on the cyclohexane (B81311) rings, and the hydrogen-bond accepting capacity of the two ether oxygens.

Research focused on developing inhibitors for a hypothetical enzyme, "Glycosidase K," involved systematic modification of the 2-position of the this compound skeleton. The findings from this study are summarized in the table below, illustrating how subtle structural changes dramatically influence binding affinity.

Table 1: SAR of 2-Substituted this compound Derivatives against Glycosidase K
Compound IDSubstituent at C-2Binding Affinity (Kᵢ, nM)Key Observation
1a -H (unsubstituted)850Baseline affinity of the core scaffold.
1b -CH₃ (methyl)425Small hydrophobic group is tolerated and slightly improves binding.
1c -CH(CH₃)₂ (isopropyl)>10,000Significant loss of affinity, indicating steric hindrance in the binding pocket.
1d -OH (hydroxyl)95Marked improvement in affinity, suggesting the formation of a new hydrogen bond.
1e -F (fluoro)790Minimal impact, indicating electronics at this position are less critical than sterics or H-bonding.

The data clearly identify critical determinants for recognition. The sharp decrease in affinity observed with the bulky isopropyl group (Compound 1c ) suggests that the binding site is sterically constrained around the C-2 position. Conversely, the nearly 9-fold increase in potency with the hydroxyl substituent (Compound 1d ) provides strong evidence for the presence of a hydrogen bond donor in the target protein that can engage with the substituent. These insights are fundamental for the next stage of rational design.

The SAR data inform several rational design principles for using spirocyclic scaffolds like this compound in the synthesis of optimized chemical probes:

Conformational Rigidity: The spiroketal core locks the two six-membered rings into a rigid chair-chair conformation. This pre-organization reduces the entropic penalty upon binding to a target, often leading to higher affinity compared to more flexible acyclic or monocyclic analogs.

Three-Dimensional Vectorial Display: Unlike a flexible alkyl chain, the spirocyclic framework presents substituents in well-defined axial or equatorial positions. This allows for precise probing of a protein's three-dimensional binding site. For example, a substituent at C-2 and another at C-8 will have a fixed spatial relationship, enabling the simultaneous engagement of two distinct sub-pockets within the target.

Metabolic Stability: The spiroketal functional group is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to other linkers, such as esters or amides. This can increase the in-vivo half-life of a chemical probe, making it more effective for cellular or animal studies.

Identification of Structural Determinants for Molecular Recognition

Exploration of Spiro[5.5]undecane Units in Complex Molecular Architectures

The stereochemically defined spiroketal serves to organize and constrain large, often flexible, macrocyclic or polyether domains of the natural product. This rigidification is essential for presenting the pharmacophoric elements in the precise orientation required for high-affinity binding to cellular targets like tubulin or actin. The total synthesis of these molecules represents a significant challenge, and the stereocontrolled construction of the spiroketal core is frequently a central problem that synthetic chemists must solve.

Two prominent examples are the Phorboxazoles and the Spongistatins, both of which are powerful cytostatic agents isolated from marine sponges.

Table 2: Natural Products Featuring the this compound Core
Natural ProductBiological SourcePrimary Biological ActivityStructural Role of the Spiroketal Unit
Phorboxazole A Marine Sponge (Phorbas sp.)Potent cytostatic; antifungalActs as a rigid conformational anchor connecting a C1-C20 polyketide chain to a C23-C46 oxazole-containing macrolide.
Spongistatin 1 Marine Sponge (Spongia sp.)Potent antimitotic; tubulin polymerization inhibitorContains two distinct spiroketal units (one is a this compound) that organize two large polyether-containing macrocycles.

In Phorboxazole A, the spiroketal enforces a specific global conformation that is believed to be essential for its cytostatic activity. In Spongistatin 1, the two spiroketals work in concert to hold the molecule in its bioactive shape, allowing it to bind effectively to tubulin and disrupt microtubule dynamics. The study and synthesis of these molecules underscore the profound importance of the this compound unit in the construction of complex and biologically active molecular architectures.

Q & A

Q. What are the common synthetic routes for 3,9-Dioxaspiro[5.5]undecane derivatives?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Diketene acetal formation : Reacting diols with diketene acetals like 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) under controlled conditions (e.g., inert atmosphere, 40–60°C) to form poly(ortho ester)s .
  • Substituent introduction : Derivatives like 3,9-divinyl- or 3,9-dimethyl variants are synthesized via nucleophilic substitution or catalytic vinylation, requiring anhydrous solvents and catalysts (e.g., palladium for cross-coupling) .
    Key Conditions : Temperature control (20–80°C), inert gas (N₂/Ar), and catalysts (e.g., BF₃·Et₂O for acetal formation) are critical to avoid side reactions .

Q. How to confirm the structure and purity of synthesized this compound derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions. For example, DETOSU shows characteristic peaks for ethylidene groups at δ 1.3–1.5 ppm (¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for 3,9-divinyl derivatives at m/z 213.1) .
  • Chromatography : Gas chromatography (GC) or HPLC with standards quantifies purity. A GC method for DETOSU converts it to a stable orthoester derivative for analysis .

Advanced Research Questions

Q. How to design experiments to study the hydrolysis kinetics of poly(ortho ester)s derived from DETOSU?

Methodological Answer:

  • Experimental Design :
    • Polymer Preparation : Synthesize poly(ortho ester)s by reacting DETOSU with diols (e.g., 1,6-hexanediol) at 60°C for 24 hours .
    • Hydrolysis Conditions : Immerse polymers in buffers (pH 4.0, 7.4, 9.0) at 37°C. Monitor mass loss and erosion depth over time.
    • Analytical Tools : Use gravimetry for mass loss, SEM for surface morphology, and GPC for molecular weight changes .
  • Key Findings : Hydrolysis follows first-order kinetics at acidic pH (pH 4.0), with complete erosion in 14 days, while neutral/basic conditions show slower rates .

Q. What methodological approaches resolve contradictions in erosion rate data of DETOSU-based polymers under varying pH conditions?

Methodological Answer:

  • Contradiction Analysis : Discrepancies arise from differing experimental setups (e.g., buffer ionic strength, temperature fluctuations).
  • Standardization Strategies :
    • Controlled Buffers : Use phosphate-buffered saline (PBS) with consistent ionic strength (0.1 M) across pH levels.
    • Replicate Studies : Conduct triplicate experiments with statistical validation (e.g., ANOVA for erosion rate comparisons).
  • Case Study : A 1997 study reported pH 7.4 erosion rates 50% slower than pH 4.0, attributed to autocatalytic ester hydrolysis in acidic microenvironments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.